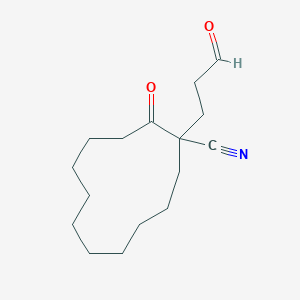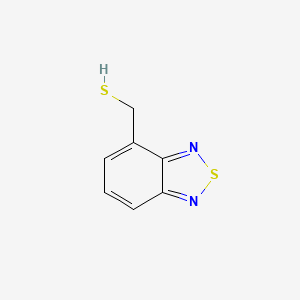![molecular formula C10H15NO2S B14322617 2-[(Methanesulfinyl)methyl]-4-methoxy-3,5-dimethylpyridine CAS No. 110374-42-0](/img/structure/B14322617.png)
2-[(Methanesulfinyl)methyl]-4-methoxy-3,5-dimethylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Methanesulfinyl)methyl]-4-methoxy-3,5-dimethylpyridine is an organic compound that belongs to the class of pyridines. This compound is characterized by the presence of a methanesulfinyl group attached to the methyl group at the 2-position of the pyridine ring, along with methoxy and dimethyl substituents at the 4 and 3,5 positions, respectively. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Methanesulfinyl)methyl]-4-methoxy-3,5-dimethylpyridine typically involves multi-step organic reactions. One common method involves the initial formation of the pyridine ring followed by the introduction of the methanesulfinyl group. The reaction conditions often require the use of specific catalysts and reagents to ensure the desired substitution and functionalization of the pyridine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product in a form suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
2-[(Methanesulfinyl)methyl]-4-methoxy-3,5-dimethylpyridine undergoes various chemical reactions, including:
Oxidation: The methanesulfinyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfinyl group back to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanesulfinyl group typically yields sulfone derivatives, while reduction can produce sulfides.
Scientific Research Applications
2-[(Methanesulfinyl)methyl]-4-methoxy-3,5-dimethylpyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research into its potential therapeutic effects is ongoing, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-[(Methanesulfinyl)methyl]-4-methoxy-3,5-dimethylpyridine exerts its effects involves its interaction with specific molecular targets. The methanesulfinyl group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with other molecules. The pathways involved may include enzyme inhibition or activation, binding to receptors, and modulation of biochemical processes.
Comparison with Similar Compounds
Similar Compounds
5-methoxy-2-{[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]sulfinyl}-1H-benzimidazole: This compound shares a similar methanesulfinyl group and pyridine ring structure.
Methanesulfonyl chloride: Although structurally different, it contains the methanesulfonyl group, which is a key functional group in 2-[(Methanesulfinyl)methyl]-4-methoxy-3,5-dimethylpyridine.
Uniqueness
This compound is unique due to its specific combination of functional groups and substituents, which impart distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.
Properties
CAS No. |
110374-42-0 |
|---|---|
Molecular Formula |
C10H15NO2S |
Molecular Weight |
213.30 g/mol |
IUPAC Name |
4-methoxy-3,5-dimethyl-2-(methylsulfinylmethyl)pyridine |
InChI |
InChI=1S/C10H15NO2S/c1-7-5-11-9(6-14(4)12)8(2)10(7)13-3/h5H,6H2,1-4H3 |
InChI Key |
GLXQHVHIGRFZOO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C(=C1OC)C)CS(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


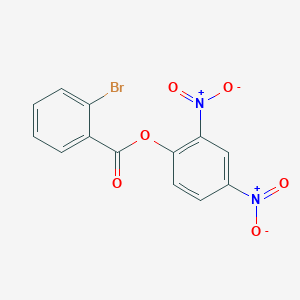

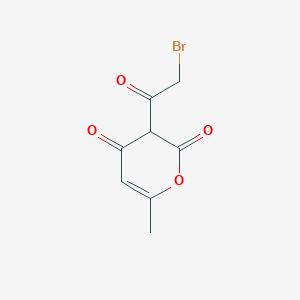
![2-{[(3-Ethylhexyl)oxy]carbonyl}benzoic acid](/img/structure/B14322578.png)
![5-[(3-Ethyl-4-methoxy-5-propylphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14322580.png)

![7-[(2-Hydroxypropyl)(methyl)amino]-4-methyl-2H-1-benzopyran-2-one](/img/structure/B14322589.png)
![2-Ethylidene-2,3-dihydro-1H-cyclopenta[b]naphthalen-1-one](/img/structure/B14322596.png)
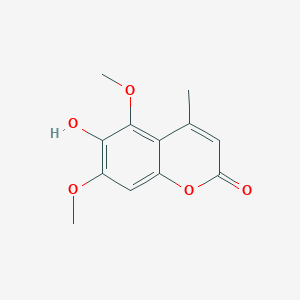

![Hydrazine, 1,2-bis[2,2,2-trichloro-1-(nitromethyl)ethyl]-](/img/structure/B14322613.png)
![4-[(1H-Benzimidazol-6-yl)amino]-4-oxobutanoic acid](/img/structure/B14322621.png)
